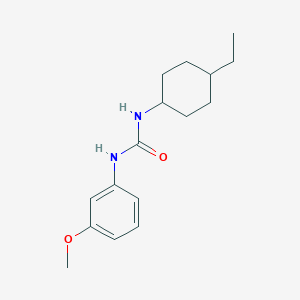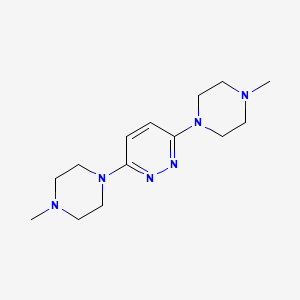![molecular formula C12H8ClFN2O B5426849 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5426849.png)
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-1H-pyrazole, also known as CFAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFAP belongs to the class of pyrazole derivatives and has been extensively studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell signaling and proliferation. This compound has also been found to inhibit the activity of COX-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been found to possess anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines. In addition, this compound has been studied for its neuroprotective effects and its potential in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-1H-pyrazole is its potential as a therapeutic agent for various diseases. This compound has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-1H-pyrazole. One direction is the investigation of its potential as a therapeutic agent for various diseases. This compound has shown promise in the treatment of cancer, inflammation, and neurological disorders, and further research is needed to determine its efficacy in vivo. Another direction is the investigation of the mechanism of action of this compound. Understanding the molecular pathways involved in the effects of this compound could lead to the development of more targeted therapies. Finally, the development of more soluble forms of this compound could improve its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-1H-pyrazole involves the reaction of 2-chloro-6-fluorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base. The resulting compound is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of an acidic catalyst. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-1H-pyrazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. This compound has also been studied for its neuroprotective effects and its potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-pyrazol-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-10-3-1-4-11(14)9(10)5-6-12(17)16-8-2-7-15-16/h1-8H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUZOXDWWWRDMW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)N2C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)N2C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5426783.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylthio)phenyl]acrylonitrile](/img/structure/B5426786.png)
![N-(2-cyanophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5426790.png)
![3-{[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]methyl}-5-methyl-1H-indole-2-carboxylic acid](/img/structure/B5426793.png)
![2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B5426802.png)
![N-{2-[(4-fluorobenzoyl)amino]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5426804.png)

![2-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-pyrazol-4-yl)ethanol](/img/structure/B5426815.png)
![3-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5426826.png)
![5-{[4-(2,5-dihydro-1H-pyrrol-1-yl)-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5426831.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5426837.png)
![2-(1-piperidinyl)-4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5426855.png)
![3-benzyl-5-{2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426861.png)